

Comparative Toxicological Profile: 5-Chloro-2,3-difluoropyridine and Its Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2,3-difluoropyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of **5-Chloro-2,3-difluoropyridine** and its structural analogues, including 2-chloropyridine, 2,3-difluoropyridine, and 3,5-dichloropyridine. Due to the limited publicly available toxicological data for **5-Chloro-2,3-difluoropyridine**, this comparison relies on information from safety data sheets and available studies on its analogues to infer a potential toxicological profile. The information is intended to support researchers in making informed decisions regarding the handling, application, and further investigation of these compounds.

Executive Summary

5-Chloro-2,3-difluoropyridine is classified as a flammable liquid that is harmful if swallowed and poses a long-term hazard to aquatic life.[1][2][3] While comprehensive toxicological studies are scarce, its profile can be contextualized by examining related halogenated pyridines. Analogues such as 2-chloropyridine exhibit significant acute toxicity, with fatal outcomes reported upon inhalation, dermal contact, and ingestion, and are known to cause irritation to the skin, eyes, and respiratory system.[4][5][6][7] The primary target organ for the toxicity of 2-chloropyridine is the liver.[4][8] Other analogues, like 2,3-difluoropyridine and 3,5-dichloropyridine, also present hazards including acute toxicity and serious eye damage.[9][10] The metabolism of halogenated pyridines is influenced by the nature and position of their substituents.

Comparative Toxicological Data

The following tables summarize the available quantitative and qualitative toxicological data for **5-Chloro-2,3-difluoropyridine** and its selected analogues.

Table 1: Physical and Chemical Properties

Compound	Chemical Formula	Molecular Weight (g/mol)	Appearance
5-Chloro-2,3-difluoropyridine	C5H2ClF2N	149.53	Colorless to pale yellow liquid[11]
2-Chloropyridine	C5H4ClN	113.54	Colorless oily liquid[5]
2,3-Difluoropyridine	C5H3F2N	115.08	Liquid
3,5-Dichloropyridine	C5H3Cl2N	147.99	Solid[10]

Table 2: Acute Toxicity Data

Compound	Route	Species	LD50	Reference
2-Chloropyridine	Oral	Mouse	110 mg/kg	[4][6]
2-Chloropyridine	Intraperitoneal	Mouse	130 mg/kg	[4][6]
2-Chloropyridine	Dermal	Rabbit	48 mg/kg	[4]
2-Chloropyridine	Intraperitoneal	Rabbit	64 mg/kg	[6]

No quantitative LD50 data was found for **5-Chloro-2,3-difluoropyridine**, 2,3-difluoropyridine, or 3,5-dichloropyridine in the reviewed sources.

Table 3: Hazard Classification and Target Organ Effects

Compound	GHS Hazard Statements	Primary Target Organs	Other Effects
5-Chloro-2,3-difluoropyridine	H226: Flammable liquid and vapour H302: Harmful if swallowed H412: Harmful to aquatic life with long lasting effects [1][3]	Liver and kidney (potential, by analogy) [11]	May cause respiratory irritation.[1]
2-Chloropyridine	H302: Harmful if swallowed H310: Fatal in contact with skin H315: Causes skin irritation H318: Causes serious eye damage H330: Fatal if inhaled H373: May cause damage to organs through prolonged or repeated exposure [5]	Liver[4][8]	Skin, eye, and respiratory irritation.[4][8][7]
2,3-Difluoropyridine	H226: Flammable liquid and vapor H302: Harmful if swallowed H318: Causes serious eye damage [9]	Not specified	Skin and eye irritation. [9]
3,5-Dichloropyridine	H302: Harmful if swallowed H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation [10]	Respiratory system[10]	Eye and skin irritation. [10]

Experimental Protocols

Detailed experimental protocols for the specific studies cited are not available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for toxicological testing. Below are brief descriptions of relevant OECD guidelines for the endpoints discussed.

Acute Oral Toxicity (OECD Guideline 423) This method is used to estimate the acute oral toxicity (LD50) of a substance. A single dose of the substance is administered to a group of fasted animals (usually rodents) by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is determined based on the dose that causes mortality in 50% of the test animals.

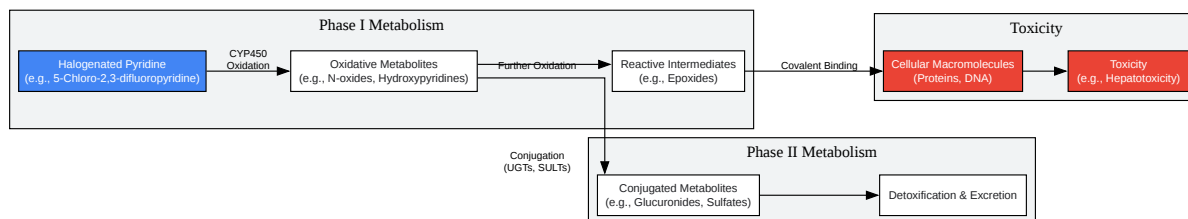
Acute Dermal Toxicity (OECD Guideline 402) This guideline outlines the procedure for assessing the toxicity of a substance applied to the skin. The substance is applied to a shaved area of the skin of the test animals (usually rabbits or rats) for 24 hours. The animals are observed for signs of toxicity and mortality for 14 days. The dermal LD50 is then calculated.

Acute Dermal Irritation/Corrosion (OECD Guideline 404) This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a patch of skin on a single animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application.

Acute Eye Irritation/Corrosion (OECD Guideline 405) This method assesses the potential of a substance to cause eye irritation or corrosion. A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit). The eye is then examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at various time points.

Metabolic Pathways

The metabolism of halogenated pyridines is a key factor in their toxicological profile. While specific pathways for **5-Chloro-2,3-difluoropyridine** are not well-documented, a generalized metabolic scheme for halogenated pyridines can be proposed. Metabolism likely proceeds through oxidation, hydroxylation, and subsequent conjugation reactions.

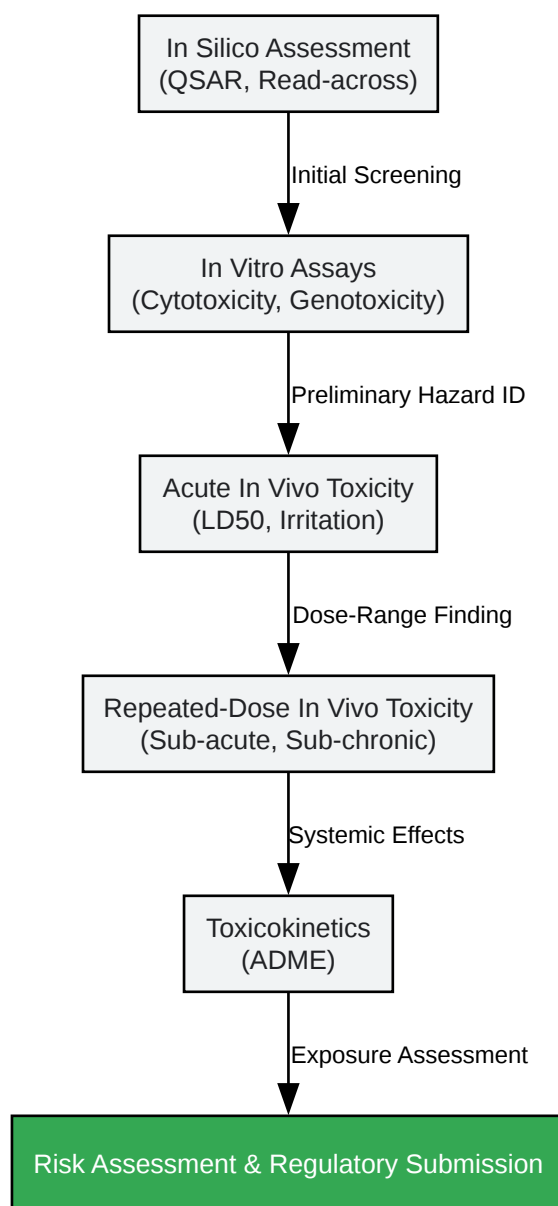


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Caption: Generalized metabolic pathway of halogenated pyridines.

Experimental Workflow

The toxicological evaluation of a novel compound like **5-Chloro-2,3-difluoropyridine** typically follows a tiered approach, starting with in silico and in vitro assessments before moving to in vivo studies.



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Caption: Tiered workflow for toxicological evaluation.

Conclusion

While the toxicological profile of **5-Chloro-2,3-difluoropyridine** is not extensively characterized, the available data and comparison with its structural analogues suggest a moderate hazard profile, with concerns for acute oral toxicity and environmental persistence. The toxicity of its analogues, particularly 2-chloropyridine, highlights the potential for liver toxicity and significant irritation. Researchers and drug development professionals should

handle **5-Chloro-2,3-difluoropyridine** and its analogues with appropriate safety precautions, including avoiding ingestion, inhalation, and skin/eye contact. Further toxicological studies are warranted to fully elucidate the safety profile of **5-Chloro-2,3-difluoropyridine**.

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